

Application Notes and Protocols: Lutetium-177 Labeled Nodaga-LM3 for Radionuclide Therapy

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Compound of Interest		
Compound Name:	Nodaga-LM3	
Cat. No.:	B12386615	Get Quote

Introduction

Peptide Receptor Radionuclide Therapy (PRRT) represents a significant advancement in the management of neuroendocrine neoplasms (NENs), which are characterized by the overexpression of somatostatin receptors (SSTRs).[1][2] Lutetium-177 (177 Lu) is a preferred radionuclide for therapy due to its favorable decay characteristics, including a 6.7-day half-life and the emission of both therapeutic β^- particles and imageable y-rays.[3][4] The therapeutic efficacy of PRRT relies on a targeting peptide, a chelator to securely bind the radionuclide, and the radionuclide itself.

This document focuses on the application of ¹⁷⁷Lu labeled to **Nodaga-LM3**. LM3 is a potent somatostatin receptor subtype 2 (SSTR2) antagonist.[5] Unlike SSTR agonists (e.g., DOTATATE, DOTATOC) which require internalization into tumor cells, SSTR antagonists bind to the cell surface, which can result in a higher number of available binding sites and potentially superior tumor targeting and radiation doses. The chelator, NODAGA, is designed to form a stable complex with radionuclides like Gallium-68 for PET imaging and Lutetium-177 for therapy, making **Nodaga-LM3** an excellent candidate for a theranostic approach.

Mechanism of Action: SSTR2 Antagonist Therapy

The therapeutic principle of ¹⁷⁷Lu-**Nodaga-LM3** is based on targeted delivery of radiation to SSTR2-expressing tumor cells. The LM3 peptide component acts as a high-affinity antagonist for SSTR2. Upon intravenous administration, ¹⁷⁷Lu-**Nodaga-LM3** circulates in the bloodstream and selectively binds to SSTR2 on the surface of NEN cells. The bound radiopharmaceutical is

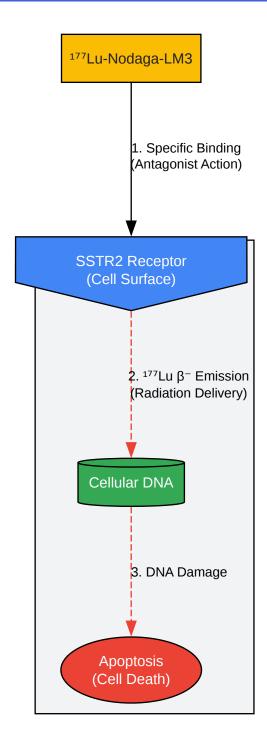


Methodological & Application

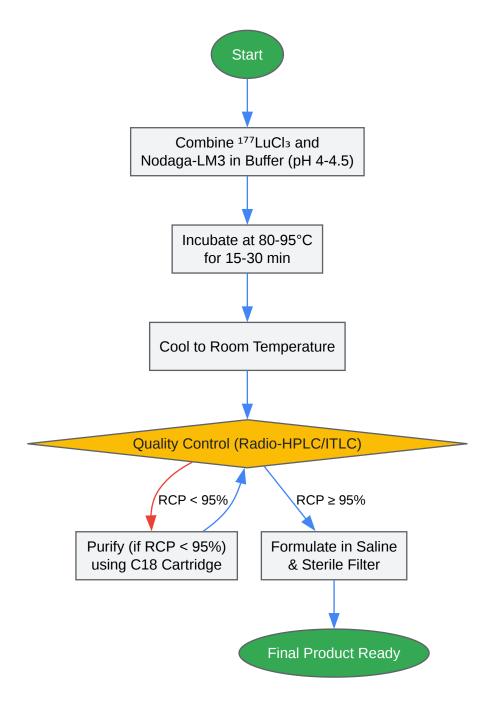
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not significantly internalized, a key difference from SSTR agonists. This surface binding leads to prolonged retention at the tumor site. The decay of the attached 177 Lu releases mediumenergy β^- particles, which travel a short distance (0.5 to 2 mm) in tissue, delivering a cytotoxic radiation dose primarily to the tumor cells while sparing surrounding healthy tissue. This radiation induces DNA damage, ultimately leading to tumor cell death (apoptosis). The coemitted gamma photons can be captured by a gamma camera for post-therapy imaging and dosimetry calculations.

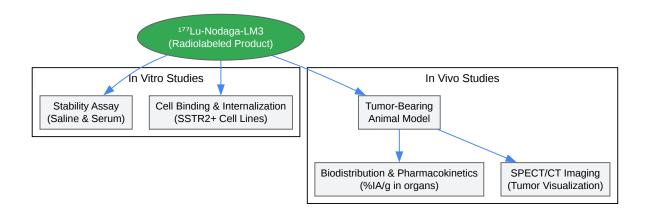












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